molecular formula C15H9Cl2FN4 B608326 KEA1-97 CAS No. 2138882-71-8

KEA1-97

Cat. No.: B608326
CAS No.: 2138882-71-8
M. Wt: 335.16
InChI Key: DUROVTLUQOYUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of a compound like “4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine” would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine” would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on “4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine” could include exploring its potential uses in various applications, such as in the synthesis of new materials or as an active ingredient in pharmaceuticals .

Preparation Methods

The synthesis of KEA1-97 involves the use of dichlorotriazine-based covalent ligands. These ligands are known for their reactivity with lysines, which are essential for the interaction between thioredoxin and caspase 3 . The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using similar reaction conditions and purification techniques.

Chemical Reactions Analysis

KEA1-97 primarily undergoes substitution reactions due to its reactive dichlorotriazine scaffold. The common reagents and conditions used in these reactions include:

The major product formed from these reactions is the this compound compound itself, which is characterized by its ability to disrupt the interaction between thioredoxin and caspase 3 .

Properties

IUPAC Name

4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROVTLUQOYUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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